Guanidine, N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-N'-phenyl-
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Overview
Description
N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N’-phenylguanidine is a chemical compound with a complex structure that includes a pyrimidine ring and a phenylguanidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N’-phenylguanidine typically involves the reaction of 6-methyl-4-oxo-1,4-dihydropyrimidine-2-amine with phenylisocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N’-phenylguanidine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N’-phenylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylguanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N’-phenylurea, while reduction may produce N-(6-methyl-4-hydroxy-1,4-dihydropyrimidin-2-yl)-N’-phenylguanidine.
Scientific Research Applications
N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N’-phenylguanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N’-phenylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamide
- N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide
Uniqueness
N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N’-phenylguanidine is unique due to its specific combination of a pyrimidine ring and a phenylguanidine group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H17N5O |
---|---|
Molecular Weight |
247.30 g/mol |
IUPAC Name |
2-(4-methyl-6-oxo-1,3-diazinan-2-yl)-1-phenylguanidine |
InChI |
InChI=1S/C12H17N5O/c1-8-7-10(18)16-12(14-8)17-11(13)15-9-5-3-2-4-6-9/h2-6,8,12,14H,7H2,1H3,(H,16,18)(H3,13,15,17) |
InChI Key |
XJEOLBOVSDJMMN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1CC(=O)NC(N1)/N=C(\N)/NC2=CC=CC=C2 |
Canonical SMILES |
CC1CC(=O)NC(N1)N=C(N)NC2=CC=CC=C2 |
Origin of Product |
United States |
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